molecular formula C8H8N2O4 B1628693 5-Amino-2-methyl-3-nitrobenzoic acid CAS No. 89977-12-8

5-Amino-2-methyl-3-nitrobenzoic acid

Cat. No.: B1628693
CAS No.: 89977-12-8
M. Wt: 196.16 g/mol
InChI Key: OQNCKOPCRLYKOC-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position

Mechanism of Action

Target of Action

The primary targets of 5-Amino-2-methyl-3-nitrobenzoic acid are proteases, specifically chymotrypsin, trypsin, and elastase . These enzymes play a crucial role in protein digestion and regulation of key physiological processes.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition occurs when the compound binds to the active site of these enzymes, preventing them from catalyzing the breakdown of proteins.

Pharmacokinetics

Like other nitro compounds, it is expected to have a polar character due to the presence of the nitro group . This could influence its bioavailability, as polar compounds often have lower volatility and may be less soluble in lipids, affecting their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein digestion and regulation. By inhibiting proteases, this compound can affect the breakdown and turnover of proteins, potentially leading to alterations in cellular functions and physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by reduction and amination steps. One common method includes:

    Nitration: 2-Methylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-3-nitrobenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and nitro groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include iron powder, tin(II) chloride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 5-Amino-2-methyl-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-2-methyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-nitrobenzoic acid: Similar structure but lacks the methyl group at the 2-position.

    2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the amino group at the 5-position.

    3-Nitrobenzoic acid: Lacks both the amino and methyl groups.

Uniqueness

5-Amino-2-methyl-3-nitrobenzoic acid is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and potential biological activities. The methyl group at the 2-position further influences its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNCKOPCRLYKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619758
Record name 5-Amino-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89977-12-8
Record name 5-Amino-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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